
1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid, also known as NAP, is a synthetic peptide that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has been studied extensively for its potential therapeutic applications, including neuroprotection, cognitive enhancement, and anti-inflammatory effects. In animal models, 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.
作用機序
1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid is thought to exert its effects through the activation of the Akt signaling pathway, which is involved in cell survival and growth. 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has also been shown to modulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including increased neuronal survival, reduced inflammation, and improved cognitive function. In animal models, 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has been shown to protect against neuronal damage caused by various insults, including ischemia, traumatic brain injury, and neurotoxicity.
実験室実験の利点と制限
One advantage of 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid is its stability, which allows for easy storage and handling in laboratory settings. However, 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid can be difficult to solubilize, which can complicate its use in experiments. Additionally, the cost of 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid can be a limitation for some researchers.
将来の方向性
For 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid research include further investigation of its therapeutic potential in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Additionally, research into the optimal dosing and administration of 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid will be important for its clinical translation. Finally, the development of novel analogs of 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid with improved pharmacokinetic properties may enhance its therapeutic potential.
Conclusion
In conclusion, 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid is a promising synthetic peptide with a range of potential therapeutic applications. Its mechanism of action involves the activation of the Akt signaling pathway and modulation of genes involved in inflammation and oxidative stress. While 1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid has advantages in terms of stability, solubility can be a limitation, and further research is needed to fully understand its therapeutic potential.
合成法
1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid is synthesized through solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is obtained through cleavage from the resin and subsequent purification.
特性
IUPAC Name |
1-(2-naphthalen-2-ylacetyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(19-9-3-6-16(12-19)18(21)22)11-13-7-8-14-4-1-2-5-15(14)10-13/h1-2,4-5,7-8,10,16H,3,6,9,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYCEPWFKQTDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC3=CC=CC=C3C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthalen-2-ylacetyl)piperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

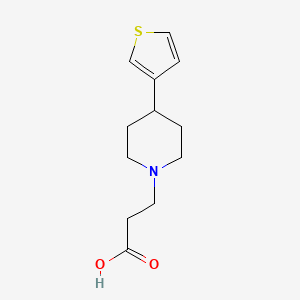
![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)
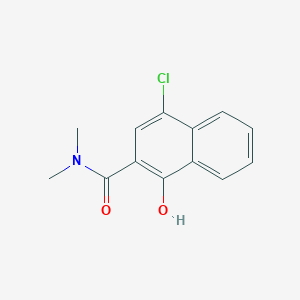
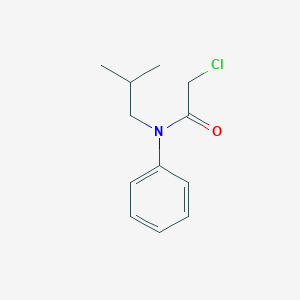
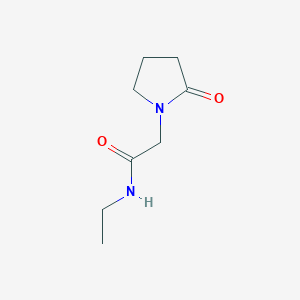
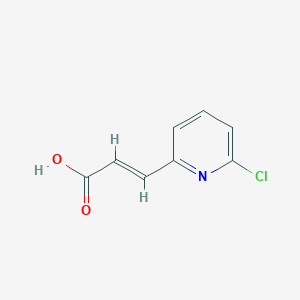
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)


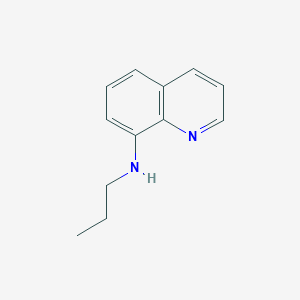
![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)

![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)